
3-Chlorobenzenesulfinic acid sodium salt, 95%
Übersicht
Beschreibung
3-Chlorobenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C6H6ClNaO2S . It is a type of salt that is formed from the reaction of 3-Chlorobenzenesulfinic acid with a sodium base .
Synthesis Analysis
The synthesis of sodium sulfinates, such as 3-Chlorobenzenesulfinic acid sodium salt, has been a topic of interest in recent years . Sodium sulfinates are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They can be synthesized through various methods, including the reaction of sulfone with an equivalent amount of a thiol sodium salt .Molecular Structure Analysis
The molecular structure of 3-Chlorobenzenesulfinic acid sodium salt consists of a benzene ring substituted with a chlorine atom and a sulfinic acid group, which is further ionized to a sodium salt . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
As a salt, 3-Chlorobenzenesulfinic acid sodium salt can participate in various chemical reactions. Salts can react with acids to form a new salt and water, a process known as neutralization . They can also react with bases to form a new salt . The exact reactions that 3-Chlorobenzenesulfinic acid sodium salt can participate in would depend on the specific conditions and reactants present.Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Nanomaterial Synthesis
The incorporation of sulfonate compounds like 4-Chlorobenzenesulfonate into zinc–aluminium layered double hydroxides (LDHs) demonstrates the utility of these compounds in creating hybrid nanostructured materials. This process involves intercalation techniques that allow for the development of materials with specific properties, such as enhanced thermal stability and chemical reactivity (Lakraimi et al., 2006).
Functional Materials
The synthesis of Oxiranemethanesulfonic acid sodium salt from 1-propanesulfonic acid, 3-chloro-2-hydroxy sodium salt, showcases the role of these compounds in producing functional materials. These materials have applications across various domains, including gelling agents, emulsifiers, and photosensitive materials, highlighting the versatility of sulfonate salts in materials science (Chen Zheng-guo, 2005).
Environmental and Analytical Chemistry
Advanced Oxidation Processes
The presence of chloride ions, such as those from sodium chloride, affects the degradation of azo dyes in advanced oxidation processes (AOPs). Research into the dual effects of chloride ions on dye degradation by sulfate radical-based AOPs has implications for the formation of chlorinated aromatic compounds, which is crucial for the treatment of chloride-rich wastewater (Ruixia Yuan et al., 2011).
Dechlorination and Detoxification
Sodium carbonate/glycerol systems demonstrate efficiency in dechlorinating and detoxifying organochlorine compounds. This novel approach provides insights into mechanisms suitable for the environmental cleanup of persistent organic pollutants (H. Hai et al., 2014).
Agricultural and Food Science
- Ammonia Emission Control: Sodium bisulfate (SBS) usage in the dairy industry for ammonia emission control in dairy slurry indicates the potential of sulfonate salts in agricultural environmental management. This study highlights the effectiveness of SBS in reducing emissions of ammonia and alcohols, contributing to improved air quality around livestock facilities (Huawei Sun et al., 2008).
Safety And Hazards
While specific safety and hazard information for 3-Chlorobenzenesulfinic acid sodium salt is not available, it’s important to handle all chemical substances with care. For similar compounds, hazards may include skin irritation, serious eye irritation, and potential for allergic skin reaction . Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information.
Eigenschaften
IUPAC Name |
sodium;3-chlorobenzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-2-1-3-6(4-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTGBXBCOKAEKI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-chlorobenzenesulfinate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

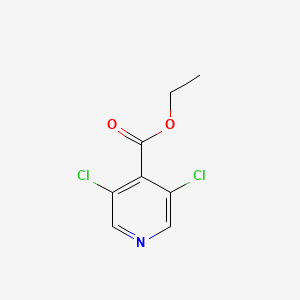
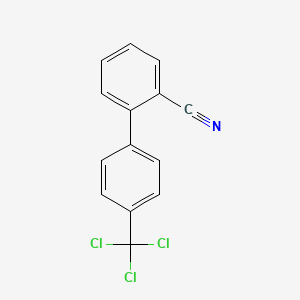
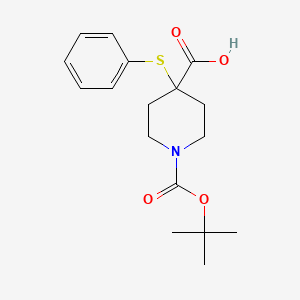
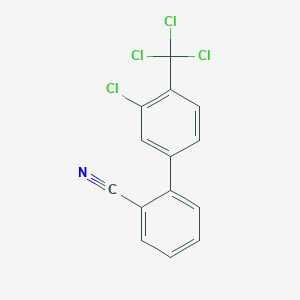
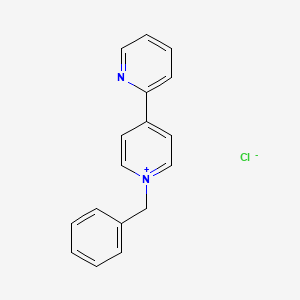


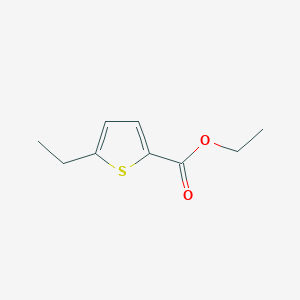
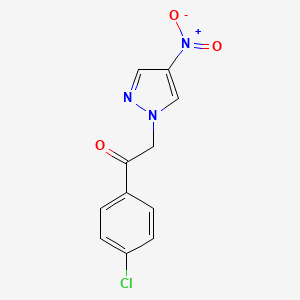
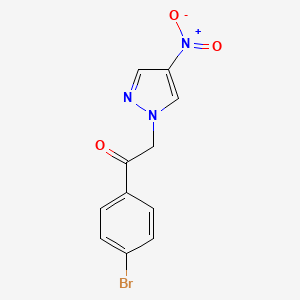
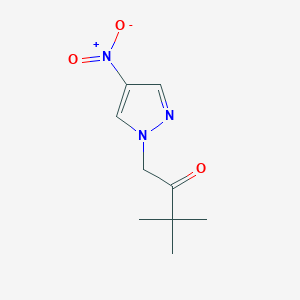
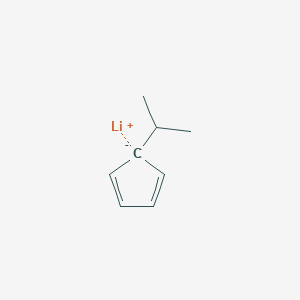
![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)